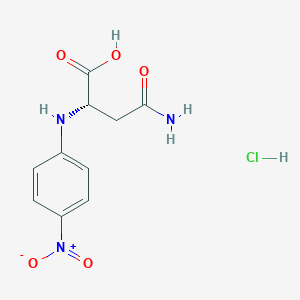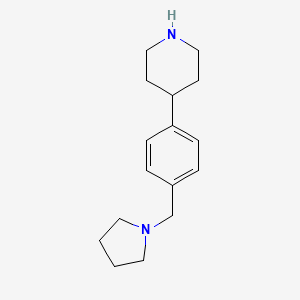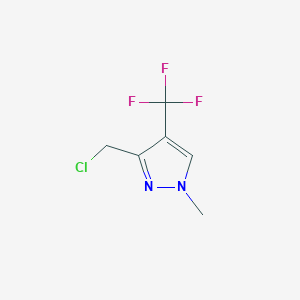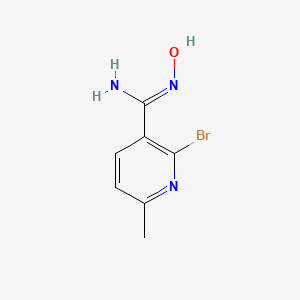
(S)-4-(1-Aminopentyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminopentyl)benzene-1,2-diol is a chiral organic compound that features a benzene ring substituted with an aminopentyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).
Chiral Resolution: The chiral center at the aminopentyl group can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminopentyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-4-(1-Aminopentyl)benzene-1,2-diol exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Pathways Involved: Various biochemical pathways, including those related to neurotransmission, metabolism, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(1-Aminopentyl)benzene-1,2-diol: The enantiomer of the compound with different chiral properties.
4-(1-Aminopropyl)benzene-1,2-diol: A shorter-chain analog with potentially different biological activity.
4-(1-Aminohexyl)benzene-1,2-diol: A longer-chain analog with altered physicochemical properties.
Uniqueness
(S)-4-(1-Aminopentyl)benzene-1,2-diol is unique due to its specific chiral configuration and the presence of both hydroxyl and aminopentyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3/t9-/m0/s1 |
Clave InChI |
KCTAPVIDNCYKOV-VIFPVBQESA-N |
SMILES isomérico |
CCCC[C@@H](C1=CC(=C(C=C1)O)O)N |
SMILES canónico |
CCCCC(C1=CC(=C(C=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
